

Atrazine: A Technical Guide to its Environmental Fate and Degradation Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Its extensive use has led to its frequent detection in soil, surface water, and groundwater, raising concerns about its environmental persistence and potential ecological impact.[1][2] This technical guide provides an in-depth overview of the environmental fate and degradation pathways of atrazine, intended to serve as a comprehensive resource for researchers and scientists.

Physicochemical Properties and Environmental Mobility

Atrazine is a white, crystalline solid with moderate water solubility. Its environmental mobility is influenced by its tendency to be persistent in soil and water.[3] Atrazine does not bind strongly to soil particles, which, combined with its water solubility, gives it a high potential to leach into groundwater and move into surface water through runoff.[4]

Data Presentation: Physicochemical Properties of Atrazine



Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ CIN ₅	
Melting Point	173-175 °C	-
Water Solubility	33 mg/L at 20 °C	-
Half-life in Soil	13 to 261 days	-
Half-life in Water (with sunlight)	168 days	-
Half-life in Water (without oxygen)	~578 days	-
Half-life in Air	~14 hours	-

Environmental Fate and Degradation

The environmental persistence of atrazine is dictated by a combination of biotic and abiotic degradation processes. These processes determine the herbicide's half-life in various environmental compartments.

Biotic Degradation

The primary mechanism for atrazine degradation in soil and water is microbial metabolism. A variety of soil microorganisms can utilize atrazine as a source of nitrogen and carbon. The most well-characterized pathway for atrazine biodegradation is in Pseudomonas sp. strain ADP, which involves a series of enzymatic reactions.

The initial step is the hydrolytic dechlorination of atrazine to hydroxyatrazine, catalyzed by the enzyme atrazine chlorohydrolase (AtzA). Subsequently, the ethylamino and isopropylamino side chains are sequentially removed by hydroxyatrazine ethylaminohydrolase (AtzB) and N-isopropylammelide isopropylaminohydrolase (AtzC), respectively. This series of reactions yields cyanuric acid, which is further metabolized by other enzymes (AtzD, AtzE, and AtzF) into carbon dioxide and ammonia.





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Caption: Biotic degradation pathway of atrazine by Pseudomonas sp. strain ADP.

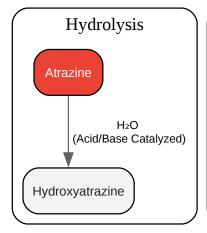
Abiotic Degradation

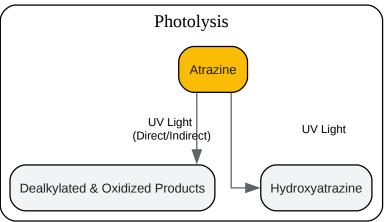
In addition to microbial action, atrazine can be degraded by abiotic processes, primarily hydrolysis and photolysis.

Hydrolysis: Atrazine can undergo chemical hydrolysis where the chlorine atom is replaced by a hydroxyl group to form hydroxyatrazine. This process is generally slow in neutral pH environments but is catalyzed by acidic or alkaline conditions and the presence of humic substances.

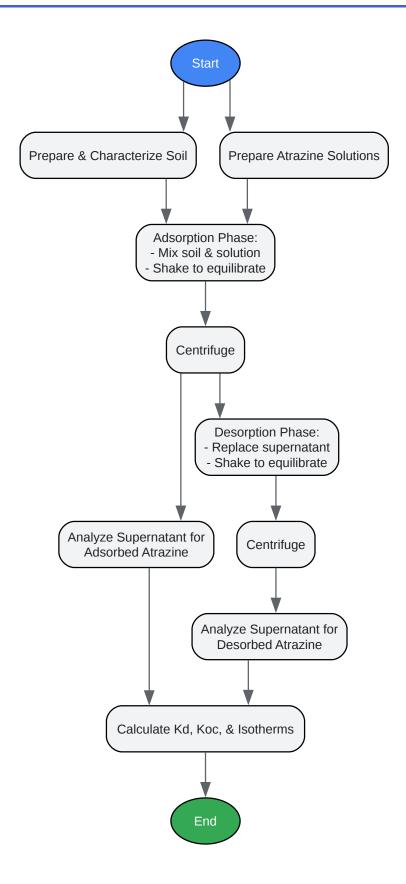
Photolysis: Atrazine can be degraded by ultraviolet (UV) radiation from sunlight, a process known as photolysis. Direct photolysis of atrazine in water is relatively slow, but the process can be enhanced by the presence of substances like nitrate and dissolved organic matter, which generate highly reactive hydroxyl radicals. Photodegradation leads to a variety of products through dechloro-hydroxylation, dealkylation, and alkylic-oxidation reactions.











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